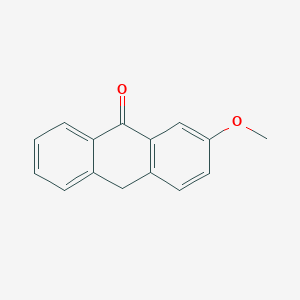
9(10H)-Anthracenone, 2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Anthracenone, 2-methoxy- is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9(10H)-Anthracenone, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9(10H)-Anthracenone, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has demonstrated that derivatives of 9(10H)-anthracenone exhibit significant antitumor properties. For instance, 10-benzylidene-1,8-dichloro-9(10H)-anthracenone derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. These compounds have shown efficacy against various cancer types by disrupting the mitotic spindle formation necessary for cell division .
| Compound Name | Activity Type | Reference |
|---|---|---|
| 10-benzylidene-1,8-dichloro-9(10H)-anthracenone | Tubulin polymerization inhibitor | |
| 1,8-Dihydroxy-9(10H)-anthracenone | Antipsoriatic agent |
Cytotoxic Effects
The cytotoxic effects of 9(10H)-anthracenone derivatives have been evaluated in various studies. For example, a series of substituted anthracenones demonstrated lipid peroxidation and cytotoxicity against specific cancer cell lines. The structure-activity relationship studies indicated that modifications at the 10-position significantly influenced their biological activity .
Organic Electronics
9(10H)-Anthracenone and its derivatives are being explored for their potential use in organic electronics due to their excellent charge transport properties. These compounds can be utilized in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). Their ability to form stable films and exhibit favorable electronic properties makes them suitable candidates for these applications .
| Application Type | Compound Role | Reference |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Charge transport material | |
| Organic Photovoltaic Cells (OPVs) | Electron donor |
Inhibition of Tubulin Polymerization
A study focused on the synthesis of new 10-benzylidene-1,8-dichloro-9(10H)-anthracenones revealed their effectiveness as anti-cancer agents by inhibiting tubulin polymerization. The research highlighted the mechanism through which these compounds induce apoptosis in cancer cells by disrupting microtubule dynamics .
Synthesis and Evaluation of Derivatives
Another significant study synthesized a series of anthracenone derivatives and evaluated their pharmacological profiles. The findings indicated that specific substitutions led to enhanced cytotoxicity against leukemia cell lines, providing a promising avenue for developing new anti-cancer therapies .
Análisis De Reacciones Químicas
Nucleophilic Substitution at C-10
The C-10 position of 9(10H)-anthracenone derivatives undergoes nucleophilic substitution due to the electron-withdrawing effect of the ketone group. For 2-methoxy-substituted analogs:
-
Reagents : Amines or alcohols react with 1,8-dichloro-9(10H)-anthracenone derivatives in tetrahydrofuran (THF) using calcium carbonate (CaCO₃) as a catalyst .
-
Conditions : Reactions proceed at room temperature or under reflux, with completion in 2–6 hours .
-
Products : 10-oxy- or 10-N-substituted derivatives form, confirmed by NMR and X-ray crystallography .
Example Reaction Table
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 1,8-Dichloro-9(10H)-anthracenone | Methanol | 10-Methoxy-1,8-dichloroanthracenone | 90% |
Electrophilic Aromatic Substitution
The methoxy group at C-2 acts as an electron-donating substituent, directing electrophilic attacks to the para position (C-10):
-
Bromination : Bromine selectively substitutes at C-10 under mild conditions .
-
Mechanism : The methoxy group enhances electron density at C-10, favoring para substitution.
Acylation at C-9 Hydroxyl Group
The hydroxyl group at C-9 participates in acylation:
-
Reagents : Acyl chlorides (e.g., acetyl chloride) in dichloromethane with pyridine as a base .
-
Conditions : Reactions occur at room temperature, yielding 9-acyloxy derivatives with 75–90% efficiency .
-
Key Insight : The C-9 acyloxy group increases planarity, enhancing interactions with biological targets like tubulin .
Acylation Data
| Acyl Chloride | Product | Yield |
|---|---|---|
| Acetyl chloride | 9-Acetoxy-1,5-dichloroanthracene | 85% |
Acid-Catalyzed Cyclization
Under acidic conditions, 9(10H)-anthracenone derivatives undergo transannular cyclization:
-
Products : Homotriptycene derivatives form via intramolecular electrophilic substitution at the methoxy-activated C-10 .
-
Side Reactions : Dehydration to anthracene derivatives occurs if the methoxy group is absent .
Cyclization Pathway
-
Protonation of the hydroxyl group generates a carbocation.
-
Methoxy-directed electrophilic attack at C-10 forms a pentacyclic homotriptycene .
Redox Activity and Biological Interactions
The anthracenone core participates in redox cycles, enabling lipid peroxidation and telomerase inhibition:
-
Mechanism : The planar structure facilitates intercalation into DNA or binding to tubulin, disrupting polymerization .
-
Structure-Activity : Chlorine substituents at C-1 and C-8 enhance cytotoxicity by stabilizing radical intermediates .
Thermal and Solvent Effects
Propiedades
Número CAS |
53604-95-8 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-methoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O2/c1-17-12-7-6-11-8-10-4-2-3-5-13(10)15(16)14(11)9-12/h2-7,9H,8H2,1H3 |
Clave InChI |
XNWWJPDGBVFOFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC3=CC=CC=C3C2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















